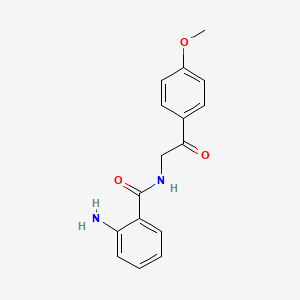

2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide

描述

2-Amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide is a benzamide derivative characterized by a central 2-aminobenzamide core linked to a 4-methoxyphenyl group via a 2-oxoethyl bridge. This structural motif is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as observed in related compounds (e.g., antimicrobial activity in benzothiazole analogs and anticancer activity in thiazolidinone derivatives ). Its synthesis likely involves coupling reactions between substituted benzoic acids and aminoethyl intermediates, similar to methodologies described for analogs in and .

属性

IUPAC Name |

2-amino-N-[2-(4-methoxyphenyl)-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-21-12-8-6-11(7-9-12)15(19)10-18-16(20)13-4-2-3-5-14(13)17/h2-9H,10,17H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWFOCYGBWHOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction typically involves the following steps:

- Mixing benzoic acid and the appropriate amine in the presence of the catalyst.

- Ultrasonic irradiation to facilitate the reaction.

- Isolation and purification of the product.

Industrial Production Methods

Industrial production of benzamide derivatives, including 2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

化学反应分析

Types of Reactions

2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide exhibit significant anticancer properties. For instance, analogs have shown potent activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. A study demonstrated that a related benzamide derivative exhibited significant antitumor effects in vivo, leading to prolonged survival in treated cohorts.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies suggest that derivatives of this compound can inhibit bacterial growth, making them potential candidates for the development of new antibiotics .

Antiviral Activity

The antiviral potential of 2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide has been explored, particularly against filoviruses such as Ebola and Marburg. Compounds with similar structures have shown broad-spectrum antifiloviral activity, suggesting that this compound could be optimized for therapeutic use against these viruses .

Case Studies

Several studies have evaluated the biological activity of compounds related to 2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide:

- Study on Antitumor Effects : A related benzamide derivative exhibited significant antitumor effects in vivo, leading to prolonged survival in treated cohorts.

- Inhibition of RET Kinase : Another study demonstrated that benzamide derivatives were effective RET kinase inhibitors, suggesting their potential role in targeted cancer therapies.

- Antiviral Efficacy : Compounds similar to this benzamide were found to inhibit entry of both Ebola and Marburg pseudoviruses, indicating their potential as therapeutic agents against these lethal viruses .

Data Tables

作用机制

The mechanism of action of 2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, thereby affecting various biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

相似化合物的比较

Structural Features and Substituent Effects

The target compound’s distinctiveness lies in its 2-oxoethyl-4-methoxyphenyl substituent, which influences electronic and steric properties. Key comparisons include:

Physical and Spectral Properties

Melting points, NMR data, and mass spectra highlight differences in crystallinity and molecular interactions:

*Predicted based on analogs. The 4-methoxy group likely reduces polarity, lowering melting points compared to halogenated derivatives (e.g., 4-chloro: 166°C ).

Comparison of Yields :

- N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs: >80% yield .

- 2-Amino-N-(4′-methoxyphenyl)benzamide (4b): 80% yield .

生物活性

2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide, a compound belonging to the benzamide class, has garnered attention for its potential biological activities, particularly in the fields of oncology and cellular protection. This article provides an in-depth review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various organic reactions, typically involving the acylation of an amine with a suitable acyl chloride followed by further modifications to introduce the methoxyphenyl group. The general synthetic route includes:

- Acylation : Reaction of benzamide with chloroacetyl chloride.

- Substitution : Introduction of the 4-methoxyphenyl group through nucleophilic substitution.

This synthetic flexibility allows for the exploration of different derivatives to enhance biological activity.

Research indicates that 2-amino-N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide exhibits anticancer properties by modulating key cellular pathways:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.

- Apoptosis Induction : It promotes apoptosis through the down-regulation of anti-apoptotic proteins such as Bcl-2 and activation of caspases, crucial for programmed cell death.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (approximately 26.86%) and induced apoptosis as evidenced by flow cytometric analysis .

- In Vivo Studies : Animal models demonstrated that administration of the compound led to a notable decrease in tumor mass (up to 26.6%) compared to control groups .

Protective Effects on Pancreatic β-cells

Another area of interest is the compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress:

- Cell Viability Assays : Derivatives of this compound showed protective effects against ER stress-induced apoptosis in β-cells, with some exhibiting an EC50 as low as 0.1 μM .

Structure-Activity Relationship (SAR)

Understanding SAR is critical for optimizing the biological activity of benzamide derivatives:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Enhances lipophilicity and bioavailability |

| Variations in side chains | Influence on potency and selectivity |

| Structural analogs | Identified with improved anticancer activity |

Case Studies

- Breast Cancer Treatment : A clinical study explored various benzamide derivatives, including our compound, revealing significant antiproliferative effects against multiple cancer cell lines .

- Pancreatic Protection : Another investigation focused on β-cell protection indicated that specific modifications to the benzamide scaffold significantly enhanced protective efficacy against ER stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。